molecular formula C22H19F3N6O3 B1667030 3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one CAS No. 939040-79-6

3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one

Cat. No. B1667030
M. Wt: 472.4 g/mol
InChI Key: TUMYQRZCVIQKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG21629 is a potent and selective TRPV1 antagonist.

Scientific Research Applications

Antimicrobial Applications

A notable application of compounds related to 3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one is in antimicrobial research. Several studies have synthesized and evaluated various derivatives of quinoxaline, pyrimidine, and pyrazolo for their antibacterial and antifungal activities.

  • Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobial Agents : Synthesized compounds showed significant antimicrobial properties, suggesting potential in developing new antimicrobial agents (Holla et al., 2006).
  • Synthesis of 2-Substituted Quinoxalines with Antimicrobial Properties : Research on the synthesis of new quinoxaline derivatives, including those with amino groups, showed antimicrobial properties (Didenko et al., 2015).

Synthesis and Structural Characterization

The compound and its derivatives have been used in the synthesis and structural characterization of novel heterocyclic systems. These studies contribute to the understanding of the compound's chemical properties and potential applications in pharmacology and materials science.

  • Synthesis of Quinoline and Pyrimidine Derivatives : These derivatives have been synthesized and structurally characterized, contributing to knowledge in organic chemistry and materials science (Kamdar et al., 2011).

Antitubercular and Antimicrobial Activity

Several studies have focused on synthesizing novel derivatives of the compound to evaluate their antitubercular and antimicrobial activities. These studies aim to discover new therapeutic agents for treating infectious diseases.

  • Chromeno[2,3-d]pyrimidine Derivatives for Antitubercular Activity : Research into novel chromene and pyrimidine derivatives has shown promising results in antitubercular and antimicrobial activities (Kamdar et al., 2011).

Pharmacological Relevance

The compound's derivatives are being investigated for their pharmacological relevance, particularly in the development of new medicinal compounds with potential therapeutic applications.

  • Bifunctional Compounds with Pharmacological Relevance : Studies on bifunctional compounds containing related moieties indicate significant pharmacological potential (Watermeyer et al., 2009).

properties

IUPAC Name

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N6O3/c1-33-10-9-27-21-29-15(12-5-7-13(8-6-12)22(23,24)25)11-17(30-21)34-16-4-2-3-14-18(16)31-19(26)20(32)28-14/h2-8,11H,9-10H2,1H3,(H2,26,31)(H,28,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMYQRZCVIQKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CC(=N1)OC2=CC=CC3=C2N=C(C(=O)N3)N)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one
Reactant of Route 4
3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one
Reactant of Route 5
3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-amino-5-((2-((2-methoxyethyl)amino)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)quinoxalin-2(1H)-one

Citations

For This Compound
2
Citations
NR Gavva, AW Bannon, S Surapaneni… - Journal of …, 2007 - Soc Neuroscience
The vanilloid receptor TRPV1 (transient receptor potential vanilloid 1) is a cation channel that serves as a polymodal detector of pain-producing stimuli such as capsaicin, protons (pH <…
Number of citations: 362 www.jneurosci.org
GY Wong, NR Gavva - Brain research reviews, 2009 - Elsevier
The vanilloid receptor TRPV1 is a homotetrameric, non-selective cation channel abundantly expressed in the nociceptors (c-fibers). TRPV1 is considered as a highly validated pain …
Number of citations: 385 www.sciencedirect.com

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